molecular formula C20H17ClN2O3 B2626364 N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 875286-66-1

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2626364
CAS No.: 875286-66-1
M. Wt: 368.82
InChI Key: IFNLMSYDGXHDLM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide derivatives exhibit significant antimicrobial properties. The synthesis of compounds related to this chemical structure, like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their Schiff bases, has shown promising results in antimicrobial activities. These compounds were characterized and screened for their effectiveness against various microbes (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Anticancer Activity

The compound's derivatives have been explored for their potential in cancer therapy. For instance, new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives were synthesized and exhibited good inhibitory activity against multiple cell lines, especially when containing a thiazolidinone ring or thiosemicarbazide moiety in their structures. This indicates the compound's potential in anticancer drug development (Atta & Abdel‐Latif, 2021).

Antibacterial and Antifungal Properties

Various synthesized derivatives of this compound demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, showcasing their potential as antibacterial agents. Furthermore, these compounds exhibited significant inhibition on bacterial and fungal growth, comparing favorably with standard drugs (Desai et al., 2008; Desai, Dodiya, & Shihora, 2011).

CNS Depressant Activity

Certain synthesized Schiff bases of 2-Amino-4-(4-Chlorophenyl)Thiophene-3carboxamide, derived from the primary compound, were studied and screened for their CNS depressant activity. This suggests the potential of derivatives of this compound in developing treatments for CNS-related disorders (Bhattacharjee, Saravanan, & Mohan, 2011).

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-12-18(11-19(26-12)14-3-5-15(21)6-4-14)20(25)23-17-9-7-16(8-10-17)22-13(2)24/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNLMSYDGXHDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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